2-Chloro-5-nitrophenol (CAS 619-10-3) is a highly specific halogenated nitroaromatic intermediate utilized primarily in the regioselective synthesis of advanced pharmaceuticals, agrochemicals, and functional dyes. Characterized by a chlorine atom at the ortho position and a nitro group at the meta position relative to the phenolic hydroxyl, this compound provides a strict geometric template for downstream cyclization and coupling reactions [1]. In industrial procurement, its value is anchored in its role as a non-interchangeable precursor for 2-chloro-5-aminophenol and complex benzoxazole/benzothiazole scaffolds, offering predictable thermal stability (melting point 118–121 °C) and well-defined acidity for pH-controlled processing .
Chlorinated nitrophenol intermediate
Crystalline powder, mp 118–121 °C
Pharma, agrochemical & dye synthesis
Attempting to substitute 2-chloro-5-nitrophenol with the more common and often cheaper isomer, 2-chloro-4-nitrophenol, fundamentally compromises both process chemistry and final product efficacy. Regiochemically, shifting the nitro group from the 5-position to the 4-position alters the steric and electronic landscape of the aromatic ring, making it impossible to synthesize 5-substituted benzoxazole pharmacophores required for specific kinase inhibitors [1]. Process-wise, the two isomers exhibit a massive discrepancy in acidity; 2-chloro-4-nitrophenol is over ten times more acidic, meaning that base-catalyzed etherification protocols and pH-dependent aqueous extraction procedures optimized for the 5-nitro isomer will suffer from premature deprotonation, altered reaction kinetics, and severe yield losses if applied to the 4-nitro analog .
Biodegradation pathway depends on precise Cl/NO₂ positions; substituting any other chloronitrophenol may invalidate environmental fate or bioremediation studies.
LogP, pKa and steric effects differ across isomers, potentially altering solubility, synthetic yield and chromatographic behavior compared to 2-chloro-5-nitrophenol.
The acidity of the phenolic hydroxyl group dictates the conditions required for phenoxide formation during O-alkylation and isolation. 2-Chloro-5-nitrophenol exhibits a pKa of approximately 6.72, whereas the major isomer 2-chloro-4-nitrophenol has a significantly lower pKa of 5.43 . This 1.29 pH unit difference means the 4-nitro isomer deprotonates at a much lower pH, requiring entirely different buffer systems and base equivalents. Using the 5-nitro isomer allows for milder basic conditions during selective etherification without risking over-deprotonation or side reactions .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ~ 6.72 |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol (pKa ~ 5.43) |
| Quantified Difference | 1.29 pH units higher (less acidic) |
| Conditions | Aqueous solution, standard conditions |
Accurate pKa values are critical for designing pH-controlled extraction protocols and calculating base stoichiometry in large-scale etherification reactions.
For solvent-free or melt-phase synthetic steps, the melting point of the intermediate establishes the minimum reactor temperature. 2-Chloro-5-nitrophenol has a melting point range of 118–121 °C, which is notably higher than that of 2-chloro-4-nitrophenol (105–106 °C) . This ~13–15 °C difference requires adjustments to heating jackets and cooling curves during crystallization. The higher melting point of the 5-nitro isomer also translates to better solid-state stability at elevated storage temperatures, reducing the risk of caking or partial melting during transport .
| Evidence Dimension | Melting Point |
| Target Compound Data | 118–121 °C |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol (105–106 °C) |
| Quantified Difference | 13–15 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Differences in melting points dictate reactor temperature settings for melt-phase reactions and influence the material's physical stability during global shipping.
The procurement value of 2-chloro-5-nitrophenol is heavily tied to its ability to be cleanly reduced to 2-chloro-5-aminophenol. Industrial protocols utilizing iron powder and ammonium chloride in ethanol/water achieve a 96% yield of the amino derivative, while catalytic hydrogenation (Pt/C, H2 at 30 psi) can achieve up to 98% yield . Using generic nitrophenol mixtures or the 4-nitro isomer completely fails to produce this specific 5-amino building block, which is an absolute structural requirement for synthesizing downstream antimalarial quinolones and anti-HIV pyrimidinylphenylamines [1].
| Evidence Dimension | Target Isomer Yield (2-chloro-5-aminophenol) |
| Target Compound Data | 96% (Fe/NH4Cl) to 98% (Pt/C) |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol (0% yield of target isomer) |
| Quantified Difference | Absolute regiochemical necessity (binary success/fail) |
| Conditions | Reduction via Fe/NH4Cl (reflux, 2h) or Pt/C (30 psi H2, 4h) |
High-yield, regiochemically pure reduction is mandatory for buyers sourcing precursors for 5-amino-substituted pharmaceutical active ingredients.
Because of its specific 2-chloro-5-nitro substitution pattern, this compound is the required starting material for synthesizing advanced benzoxazole and benzimidazole-based VEGFR-2 receptor tyrosine kinase inhibitors. The geometry ensures the correct orientation of the pharmacophore in the hydrophobic pocket of the target enzyme, a result unattainable with 4-nitro isomers [1].
Leveraging its high-yield reduction profile (up to 98% via Pt/C hydrogenation), 2-chloro-5-nitrophenol is the optimal procurement choice for manufacturing 2-chloro-5-aminophenol. This amino derivative is a direct and non-substitutable building block for specific antimalarial quinolones and pyrimidinylphenylamine-based anti-HIV agents .
Due to its moderate acidity (pKa ~ 6.72) compared to more acidic analogs, this compound is ideal for processes requiring mild base-catalyzed O-alkylation. Process chemists select this specific isomer to prevent premature deprotonation and to tightly control reaction kinetics during the synthesis of complex agrochemical intermediates .
Irritant